molecular formula C23H18N4O4 B2941032 Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate CAS No. 1705815-46-8

Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate

Cat. No.: B2941032
CAS No.: 1705815-46-8
M. Wt: 414.421
InChI Key: HHXGGAQYVRUKBR-UHFFFAOYSA-N
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Description

Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate is a complex organic compound featuring a benzoate ester, a carbamoyl group, and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the pyridin-3-yl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the oxadiazole.

    Formation of the carbamoyl linkage: This can be done by reacting an amine with an isocyanate or by using a carbodiimide coupling reagent.

    Esterification: The final step involves esterifying the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it up to form amines or other derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it useful in the synthesis of novel materials and catalysts.

Biology

Biologically, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with biological targets, such as enzymes or receptors, can be exploited in designing new therapeutic agents.

Medicine

In medicine, derivatives of this compound might be investigated for their potential as anti-inflammatory, antimicrobial, or anticancer agents. The presence of the oxadiazole ring is particularly interesting due to its known bioactivity.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile component in various applications.

Mechanism of Action

The mechanism by which Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The oxadiazole ring can interact with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-triazol-5-yl)methyl)phenyl)carbamoyl)benzoate: Similar structure but with a triazole ring instead of an oxadiazole.

    Methyl 4-((2-((3-(pyridin-3-yl)-1,3,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate: Similar but with a different oxadiazole isomer.

    Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate: Contains a thiadiazole ring instead of an oxadiazole.

Uniqueness

The uniqueness of Methyl 4-((2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamoyl)benzoate lies in its specific combination of functional groups, which confer distinct reactivity and potential bioactivity. The presence of the oxadiazole ring, in particular, is notable for its stability and ability to participate in various chemical reactions.

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

methyl 4-[[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-30-23(29)16-10-8-15(9-11-16)22(28)25-19-7-3-2-5-17(19)13-20-26-21(27-31-20)18-6-4-12-24-14-18/h2-12,14H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXGGAQYVRUKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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